

Thermodynamic Properties of 1,2-Dibromo-1,2-dichloroethane: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dibromo-1,2-dichloroethane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermodynamic data for **1,2-Dibromo-1,2-dichloroethane**. Due to a scarcity of direct experimental values for this specific compound, this document also furnishes detailed, generalized experimental protocols for the determination of key thermodynamic properties, drawing upon established methodologies for similar halogenated hydrocarbons.

Core Thermodynamic Data

Direct experimental data for the standard enthalpy of formation, standard molar entropy, and molar heat capacity of **1,2-Dibromo-1,2-dichloroethane** are not readily available in the current literature. However, some calculated and experimental values for related thermodynamic properties have been reported.

Thermodynamic Property	Symbol	Value	Unit	Source	Notes
Standard Gibbs Free Energy of Formation	$\Delta_f G^\circ$	-34.14	kJ/mol	Cheméo[1]	Calculated using the Joback method.
Enthalpy of Vaporization	$\Delta_{\text{vap}} H$	45.9	kJ/mol	NIST WebBook[2]	
Heat of Fusion	$\Delta_{\text{fus}} H$	8,303	J/mol	PubChem[3]	The original source states "joules/g mol", which is interpreted as J/mol.
Melting Point	T_m	-26	°C	Stenutz[4], PubChem[3]	
Boiling Point	T_b	195	°C	PubChem[3]	

Experimental Protocols

The following sections describe the standard experimental methodologies that would be employed to determine the primary thermodynamic properties of **1,2-Dibromo-1,2-dichloroethane**.

Determination of Heat Capacity (Cp)

The heat capacity of liquid **1,2-Dibromo-1,2-dichloroethane** can be determined using a calorimeter.

Apparatus:

- A copper calorimeter with a stirrer.

- An insulating jacket to minimize heat loss.
- A heating coil of known resistance.
- A DC power supply, ammeter, and voltmeter.
- A calibrated thermometer or digital temperature probe.
- A stopwatch.

Procedure:

- The mass of the empty calorimeter and stirrer is recorded.
- The calorimeter is filled with a known mass of **1,2-Dibromo-1,2-dichloroethane**.
- The apparatus is assembled with the heating coil and thermometer immersed in the liquid.
- The initial temperature of the liquid is recorded once thermal equilibrium is reached.
- A known and constant current is passed through the heating coil for a specific duration (e.g., 5 minutes), and the voltage across the coil is recorded. The liquid is stirred continuously to ensure uniform temperature distribution.
- The final temperature of the liquid is recorded after the heating is stopped and the temperature has stabilized.
- The heat supplied by the coil is calculated using the formula: $Q = V * I * t$, where V is the voltage, I is the current, and t is the time.
- The heat capacity of the liquid is then calculated using the equation: $Q = (m_{\text{liquid}} * C_{p,\text{liquid}} + m_{\text{calorimeter}} * C_{p,\text{calorimeter}}) * \Delta T$, where m is the mass, C_p is the specific heat capacity, and ΔT is the change in temperature. The heat capacity of the copper calorimeter is a known value.

Determination of Enthalpy of Combustion ($\Delta_c H^\circ$) and Enthalpy of Formation ($\Delta_f H^\circ$)

The standard enthalpy of formation of **1,2-Dibromo-1,2-dichloroethane** can be determined from its enthalpy of combustion, measured using a bomb calorimeter.

Apparatus:

- A high-pressure bomb calorimeter.
- An oxygen source.
- A sample crucible.
- An ignition system.
- A calibrated thermometer or digital temperature probe.
- A water bath of known volume surrounding the bomb.

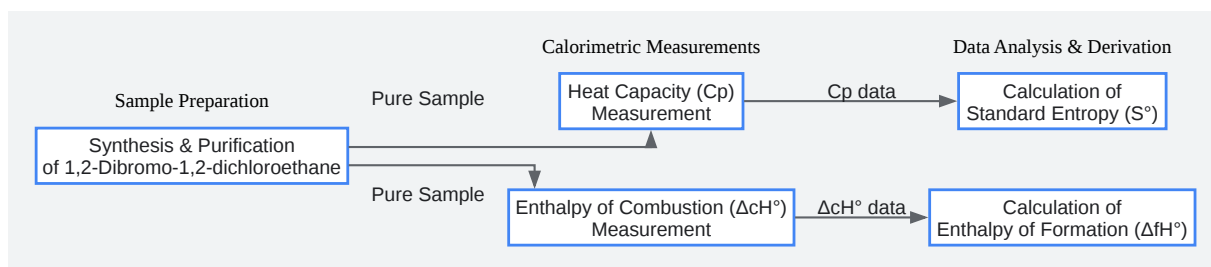
Procedure:

- A known mass of **1,2-Dibromo-1,2-dichloroethane** is placed in the crucible inside the bomb.
- The bomb is sealed and pressurized with pure oxygen.
- The bomb is placed in the calorimeter, which is filled with a known mass of water.
- The initial temperature of the water is recorded after thermal equilibrium is established.
- The sample is ignited electrically.
- The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The total heat change is calculated using the formula: $q_{\text{reaction}} = -(C_{\text{calorimeter}} \cdot \Delta T)$, where $C_{\text{calorimeter}}$ is the total heat capacity of the calorimeter (including the water and the bomb components), and ΔT is the corrected temperature change.

- The enthalpy of combustion per mole of the substance is then calculated.
- The standard enthalpy of formation ($\Delta_f H^\circ$) is then calculated using Hess's Law, from the balanced chemical equation for the combustion of **1,2-Dibromo-1,2-dichloroethane** and the known standard enthalpies of formation of the products (CO_2 , H_2O , HCl , and Br_2).

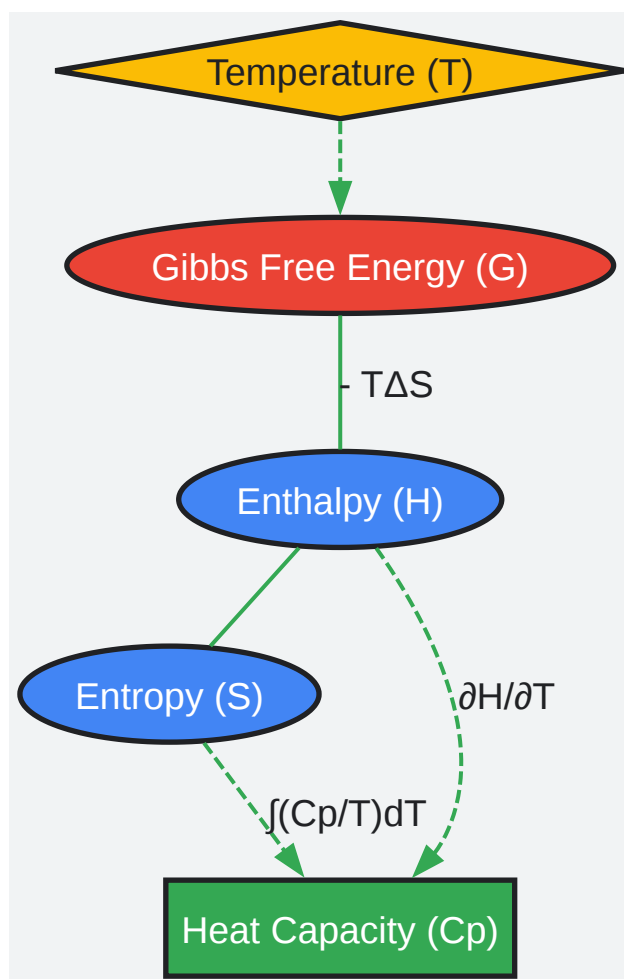
Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of thermodynamic data and the relationship between key thermodynamic quantities.



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Caption: Experimental workflow for thermodynamic data acquisition.



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Caption: Fundamental relationships between thermodynamic properties.

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